molecular formula C9H8ClFO2 B13302464 1-(5-Chloro-2-fluoro-4-hydroxyphenyl)propan-1-one

1-(5-Chloro-2-fluoro-4-hydroxyphenyl)propan-1-one

Cat. No.: B13302464
M. Wt: 202.61 g/mol
InChI Key: DTHQBQSMAGHMOU-UHFFFAOYSA-N
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Description

1-(5-Chloro-2-fluoro-4-hydroxyphenyl)propan-1-one is an organic compound with the molecular formula C9H8ClFO2 and a molecular weight of 202.61 g/mol . This compound is characterized by the presence of a chloro, fluoro, and hydroxy group attached to a phenyl ring, along with a propanone moiety. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Chloro-2-fluoro-4-hydroxyphenyl)propan-1-one typically involves the reaction of 5-chloro-2-fluoro-4-hydroxybenzaldehyde with a suitable ketone precursor under acidic or basic conditions. The reaction is often catalyzed by a Lewis acid or base to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial methods include the use of advanced catalytic systems and automated reactors to control the reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

1-(5-Chloro-2-fluoro-4-hydroxyphenyl)propan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(5-Chloro-2-fluoro-4-hydroxyphenyl)propan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(5-Chloro-2-fluoro-4-hydroxyphenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The presence of the chloro, fluoro, and hydroxy groups contributes to its reactivity and binding affinity to target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(5-Chloro-2-fluoro-4-hydroxyphenyl)propan-1-one is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H8ClFO2

Molecular Weight

202.61 g/mol

IUPAC Name

1-(5-chloro-2-fluoro-4-hydroxyphenyl)propan-1-one

InChI

InChI=1S/C9H8ClFO2/c1-2-8(12)5-3-6(10)9(13)4-7(5)11/h3-4,13H,2H2,1H3

InChI Key

DTHQBQSMAGHMOU-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CC(=C(C=C1F)O)Cl

Origin of Product

United States

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